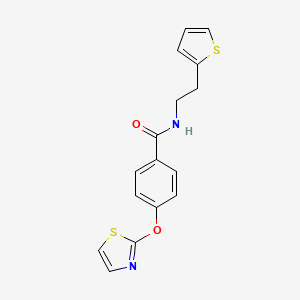

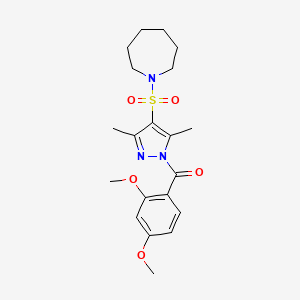

![molecular formula C19H19FN4O3 B2778361 2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide CAS No. 2034445-85-5](/img/structure/B2778361.png)

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, isoxazole derivatives have been widely studied due to their biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an isoxazole ring, a pyrimidine ring, and a cyclohexyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The compound is related to derivatives synthesized for corrosion prevention efficiencies. For example, research on acetamide, isoxazolidine, and isoxazoline derivatives has shown promising results in corrosion inhibition in acidic and mineral oil mediums. This indicates the potential application of similar compounds in protecting metals against corrosion, thus extending their life and utility in industrial applications (Yıldırım & Çetin, 2008).

Antimicrobial Activity

The compound's framework is beneficial in the design of antimicrobial agents. A study on substituted 2-aminobenzothiazoles derivatives showed good to moderate activity against bacterial and fungal microbial strains, highlighting its potential in developing new antimicrobial agents to combat drug-resistant pathogens (Anuse et al., 2019).

Anti-Cancer Activity

Novel derivatives related to this compound have been found to exhibit anti-lung cancer activity. The study suggests that these compounds can be promising in the development of new therapeutic agents for lung cancer treatment, indicating the compound's potential in cancer research (Hammam et al., 2005).

Kinase Inhibition and Anticancer Activities

Research into N-benzyl substituted acetamide derivatives, including those similar to the compound , has identified them as inhibitors of Src kinase with potential anticancer activities. This suggests the compound's utility in designing inhibitors targeting specific kinases involved in cancer progression (Fallah-Tafti et al., 2011).

Antimicrobial and Antitumor Activities

The compound's chemical class has been utilized to synthesize derivatives with significant antimicrobial and antitumor activities. This research underscores the potential of these compounds in developing new treatments for infectious diseases and cancer (Ali et al., 2010).

Molecular Docking and Anticancer Evaluation

The compound's structure is conducive to molecular docking studies, which are essential in drug development, particularly in identifying potential anticancer compounds. This application is critical in the early stages of drug discovery, aiming to find effective treatments for cancer (Yadav et al., 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

The benzothiazolinone acetamide analogs, closely related to the compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. This research indicates the compound's potential application in renewable energy technologies and understanding biological mechanisms (Mary et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3/c20-12-10-21-19(22-11-12)26-14-7-5-13(6-8-14)23-18(25)9-16-15-3-1-2-4-17(15)27-24-16/h1-4,10-11,13-14H,5-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDSPXORVVMZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4r,6S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2778280.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2778284.png)

![N-[(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2778288.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2778289.png)

![4-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2778292.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)

![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2778300.png)